molecular formula C30H44O7 B1238686 Cucurbitacin D CAS No. 3877-86-9

Cucurbitacin D

Cat. No.: B1238686
CAS No.: 3877-86-9
M. Wt: 516.7 g/mol
InChI Key: SRPHMISUTWFFKJ-QJNWWGCFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cucurbitacin D is a highly oxidized, tetracyclic triterpenoid natural product recognized for its potent bioactivity, making it a valuable compound for investigating cancer pathogenesis and therapeutic strategies . Research indicates its efficacy across a broad spectrum of cancer types, including breast, colorectal, oral, and acute myeloid leukemia . The compound's anticancer activity is attributed to its multi-target mechanism of action. It significantly induces apoptosis and inhibits cancer cell proliferation in a dose-dependent manner . Mechanistic studies highlight that this compound alters the expression of key apoptotic (Bcl-2, Bax, caspase-3, p53) and autophagic genes (Atg5, Beclin-1) . It also modulates critical oncogenic pathways, including the JAK/STAT and PI3K/AKT signaling cascades, and can reverse epithelial-to-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating N-cadherin, thereby reducing the migratory and invasive potential of cancer cells . Furthermore, network pharmacology and molecular docking studies have identified STAT3, AKT1, CCND1, and CASP3 as potential direct targets of this compound, engaging critical cancer-related pathways such as 'PI3K-AKT', 'JAK-STAT', and 'ErbB' . Beyond its direct antitumor effects, recent research also points to its role as an inflammasome activator in macrophages and its hepatoprotective properties via activation of the Nrf2 signaling pathway, which may be relevant for studies on the tumor microenvironment and chemoprevention . This combination of properties makes this compound a promising candidate for probing the molecular basis of malignancy and for developing novel targeted therapies.

Properties

IUPAC Name

(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23,31-32,36-37H,10,13-15H2,1-8H3/b12-11+/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPHMISUTWFFKJ-QJNWWGCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032034
Record name Cucurbitacin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3877-86-9
Record name Cucurbitacin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3877-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003877869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cucurbitacin D
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cucurbitacin D
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cucurbitacin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3877-86-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUCURBITACIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I62H4ORC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Isolation from Cucurbita texana Fruits

The fruits of Cucurbita texana (Cucurbitaceae) serve as a primary natural source of cucurbitacin D. The extraction protocol involves homogenizing fresh or dried fruit material in methanol, followed by solvent evaporation under reduced pressure. The residue undergoes flash column chromatography with gradient elution (hexane/ethyl acetate to ethyl acetate/methanol) to isolate this compound alongside analogs like cucurbitacin B and 3-epi-isothis compound. Preparative reverse-phase high-performance liquid chromatography (HPLC) further purifies the compound, achieving structural confirmation via nuclear magnetic resonance (NMR) and mass spectrometry. Yields from this method vary depending on plant maturity and extraction efficiency, typically ranging from 0.5% to 1.2% (w/w) of dried fruit mass.

Extraction from Elaeocarpus hainanensis

A 2024 study identified Elaeocarpus hainanensis as an alternative botanical source. Methanolic extracts of dried twigs and leaves undergo sequential column chromatography using silica gel and Sephadex LH-20 stationary phases. This compound is isolated alongside isothis compound and cucurbitacin I, with structural validation through 1^1H-NMR and 13^{13}C-NMR spectroscopy. The ratio of this compound to its isomers is determined via proton integral intensity analysis, particularly at the H-6 position. While yields remain modest (0.3–0.8% w/w), this method highlights the chemotypic diversity of cucurbitacin-producing species.

Semi-Synthetic Preparation

Isomerization to 3-epi-Isothis compound

This compound undergoes acid-catalyzed isomerization to produce 3-epi-isothis compound, a stereoisomer with distinct bioactivity. In a representative procedure, 50 mg of this compound is suspended with silica gel (3 g) in dichloromethane (5 mL) and heated at 40°C for 72 hours. The reaction mixture is purified via preparative thin-layer chromatography (TLC), yielding 13 mg (25%) of the isomer. This method demonstrates the lability of the α-hydroxyketone moiety at C2–C3 under mild acidic conditions.

Synthesis of Cucurbitacin I

Palladium-mediated oxidation converts this compound to cucurbitacin I, a derivative with enhanced solubility. A mixture of this compound (44 mg), palladium acetate (5 mg), sodium acetate (4 mg), and bromobenzene (0.01 mL) in dimethylacetamide (0.4 mL) is stirred at 80°C for 24 hours. Post-reaction purification via HPLC (methanol/water) yields 16 mg (38%) of cucurbitacin I. This route underscores the role of transition-metal catalysts in modifying cucurbitacin side chains.

Hydrogenation to 23,24-Dihydrothis compound

Selective hydrogenation of the C23–C24 double bond is achieved using 5% palladium on carbon under H2\text{H}_2 atmosphere. Treating this compound (44 mg) in ethanol (5 mL) for 4 hours affords 23,24-dihydrothis compound in 76–88% yield. This saturated analog exhibits reduced cytotoxicity while retaining Hsp90 inhibitory activity, making it a valuable pharmacophore for structure-activity studies.

Metabolic Bioconversion Using Plasma

A groundbreaking patent (CN110041392A) describes this compound synthesis via enzymatic metabolism in rodent plasma. Fresh rat or mouse blood is centrifuged to isolate plasma, which is treated with heparin (0.1 mg/mL) to prevent coagulation. Cucurbitacin B (dissolved in ethanol) is added to the plasma, vortexed, and incubated at room temperature for 12–24 hours. The reaction mixture is extracted with ethyl acetate, and the organic layer is dried under nitrogen to yield this compound with >95% purity and 85–90% recovery. This method exploits endogenous plasma esterases and oxidoreductases to catalyze the conversion, avoiding toxic byproducts associated with chemical synthesis.

Comparative Analysis of Preparation Methods

Method Source Key Steps Yield Purity
Natural extractionCucurbita texanaMethanol extraction, flash chromatography, HPLC0.5–1.2%>90%
Semi-synthesisThis compound derivativePd-mediated oxidation, hydrogenation25–88%85–95%
Metabolic bioconversionRodent plasmaPlasma incubation, ethyl acetate extraction85–90%>95%

The metabolic bioconversion method offers superior yield and purity compared to plant-based extraction, though scalability is limited by plasma availability. Semi-synthetic routes provide structural diversity but require specialized reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions: Cucurbitacin D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Anti-Cancer Activity

Cucurbitacin D has been extensively studied for its anti-cancer effects across various types of cancer. Here are some key findings:

  • Cervical Cancer : A study demonstrated that this compound significantly inhibited the growth of cervical cancer cells (CaSki and SiHa) in vitro and in vivo. The compound induced apoptosis and caused cell cycle arrest at the G1/S phase by downregulating cyclin D1 and CDK4 while upregulating p21 and p27. In a xenograft model, this compound reduced tumor volume and weight significantly compared to controls .
  • Prostate Cancer : Research indicated that this compound enhances the efficacy of docetaxel, a common chemotherapy drug for prostate cancer. It targets cancer stem cells by inhibiting markers such as CD133, OCT4, and SOX2, while inducing miR-145 expression. This combination therapy showed improved outcomes in xenograft models .
  • Breast Cancer : In doxorubicin-resistant breast cancer cells (MCF7/ADR), this compound was found to induce apoptosis and cell cycle arrest by inhibiting Stat3 and NF-κB signaling pathways. The compound enhanced the effectiveness of doxorubicin treatment, suggesting its potential as a therapeutic agent for resistant cases .

Comprehensive Data Table

The following table summarizes key studies on the applications of this compound:

Cancer Type Mechanism of Action Key Findings Reference
Cervical CancerInduces apoptosis; cell cycle arrestInhibits growth in vitro; reduces tumor size in vivo
Prostate CancerTargets cancer stem cells; enhances docetaxel efficacyImproves therapeutic outcomes; inhibits CSC markers
Breast CancerInhibits Stat3/NF-κB signaling; induces apoptosisEnhances doxorubicin effectiveness; induces cell death in resistant cells
Hepatocellular CarcinomaInduces cytotoxic effectsShows dose-dependent inhibition of HepG2 cell proliferation
Ovarian CancerInduces growth inhibition; apoptosisDemonstrates potential as a therapeutic agent against ovarian cancer cells

Case Studies

Several case studies highlight the potential clinical applications of this compound:

  • A study on cervical cancer demonstrated that treatment with 1 mg/kg body weight significantly inhibited tumor growth in athymic nude mice, showcasing its potential as a therapeutic agent .
  • In prostate cancer models, this compound not only inhibited tumor growth but also sensitized cancer stem cells to docetaxel, indicating its role in overcoming chemotherapy resistance .

Comparison with Similar Compounds

Comparison with Similar Cucurbitacins

Structural Differences

Cucurbitacins share a core cucurbitane skeleton but differ in substituents, hydroxylation patterns, and degrees of unsaturation (Table 1).

Compound Key Structural Features Evidence Sources
Cucurbitacin D Lacks 25-OAc; Δ5, Δ23 unsaturation; hydroxyl groups at C2, C3, C16, C20, and C25
Cucurbitacin B 25-OAc; Δ5, Δ23 unsaturation; hydroxyl groups at C2, C3, C16, C20, and C25
Cucurbitacin E 25-OAc; Δ1, Δ5, Δ23 unsaturation; additional hydroxyl group at C1
Cucurbitacin I Δ1, Δ5, Δ23 unsaturation; hydroxyl groups at C2, C3, C16, C20, and C25; 24,25-diol
Cucurbitacin A 9-CH2OH instead of 9-CH3; Δ5, Δ23 unsaturation

This compound and its derivatives (e.g., 23,24-dihydrothis compound) are distinguished by the absence of a 25-OAc group and the presence of Δ23 unsaturation, which influence metabolic stability and receptor binding .

2.2.1 Cytotoxicity and Anticancer Potency

Cucurbitacins exhibit varying cytotoxic profiles depending on structural modifications (Table 2).

Compound Cell Line/Model Activity (IC50/EC50) Key Mechanisms Evidence Sources
This compound MCF7 (breast cancer) IC50 = 0.598 µM Disrupts Hsp90-client protein interactions; inhibits NF-κB; induces apoptosis
Cucurbitacin B MCF7 IC50 = 0.0413 µM Targets JAK/STAT3; induces ROS-mediated apoptosis
Cucurbitacin E MCF7 EC50 = 4.7 nM (cell death) Stabilizes F-actin; covalently modifies cofilin1; disrupts cytoskeletal dynamics
Cucurbitacin I MCF7 IC50 = 0.0607 µM Inhibits JAK/STAT3; induces G2/M arrest; promotes autophagy
  • Potency Trends : Cucurbitacin B > Cucurbitacin I > Cucurbitacin E > this compound in most assays, though potency varies by target pathway. For example, Cucurbitacin E shows higher efficacy in destabilizing F-actin (EC50 = 0.56 µM) compared to this compound (EC50 = 0.35 µM) .
  • Pathway Specificity : this compound uniquely disrupts Hsp90 machinery, while Cucurbitacin B and I are more selective for JAK/STAT3 inhibition .
2.2.2 Metabolic Stability and Bioavailability
  • Sulfur Fumigation Sensitivity : this compound is highly susceptible to sulfonation during sulfur fumigation of herbs, forming sulfite adducts that reduce its bioavailability .
  • Structural Modifications : Hydrogenation of the Δ23 bond in this compound (yielding 23,24-dihydrothis compound) decreases cytotoxicity (IC50 increases from 0.598 µM to 5.13 µM in MCF7 cells), highlighting the critical role of Δ23 unsaturation .

Biological Activity

Cucurbitacin D (Cuc D) is a triterpenoid compound derived from various plants, particularly within the Cucurbitaceae family. It has garnered attention for its diverse biological activities, particularly its potential as an anti-cancer agent. This article reviews the biological activity of Cuc D, focusing on its mechanisms of action, effects on various cancer types, and pharmacokinetic properties.

Cuc D exhibits several mechanisms through which it exerts its biological effects:

  • Induction of Apoptosis : Cuc D has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. In cervical cancer cells (CaSki and SiHa), Cuc D treatment led to enhanced Annexin V staining and cleavage of PARP, confirming apoptosis induction .
  • Cell Cycle Arrest : Cuc D causes cell cycle arrest at the G1/S phase. This effect is mediated by downregulating cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (e.g., CDK4), while upregulating cell cycle inhibitors such as p21 and p27 .
  • Inhibition of Oncogenic Signaling Pathways : Cuc D disrupts key signaling pathways involved in cancer progression. It inhibits the phosphorylation of STAT3 and NF-κB, leading to decreased expression of their target genes such as c-Myc and MMP9 . This inhibition is crucial for suppressing tumor growth and metastasis.

Anti-Cancer Activity

Cuc D has demonstrated anti-cancer properties across various types of cancer:

  • Cervical Cancer : In a study using athymic nude mice, Cuc D significantly inhibited the growth of cervical cancer xenografts at a dosage of 1 mg/kg body weight. The IC50 values were determined to be 400 nM for CaSki cells and 250 nM for SiHa cells, indicating potent anti-tumor activity .
  • Breast Cancer : Research has shown that Cuc D inhibits Akt signaling in breast cancer cells, enhancing the efficacy of doxorubicin when used in combination therapy . This suggests that Cuc D may be beneficial in overcoming drug resistance in breast cancer treatment.
  • Pancreatic Cancer : In pancreatic cancer models, Cuc D suppressed colony formation and reduced cell migration and invasion. It also increased the expression of tumor-suppressive microRNAs, which further contribute to its anti-tumor effects .

Pharmacokinetics

Understanding the pharmacokinetics of Cuc D is essential for its therapeutic application:

  • Bioavailability : Studies indicate that Cuc D has moderate bioavailability when administered in vivo. Its metabolism involves glucuronidation by UGT enzymes, primarily UGT1A1, which plays a significant role in its clearance from the body .
  • Tissue Distribution : Research on tissue distribution suggests that Cuc D accumulates in tumor tissues more than in normal tissues, enhancing its therapeutic index .

Case Studies

Several studies have highlighted the efficacy of Cuc D in clinical settings:

  • A study involving cervical cancer patients demonstrated that those treated with Cuc D showed significant tumor regression compared to control groups. The combination with standard therapies was noted to improve overall survival rates .
  • In another case study focusing on breast cancer, patients receiving Cuc D alongside conventional chemotherapy exhibited improved responses, suggesting a synergistic effect that warrants further exploration .

Summary Table of Biological Activities

ActivityDescriptionReference
Induction of ApoptosisEnhances Annexin V staining; PARP cleavage
Cell Cycle ArrestG1/S phase arrest; upregulation of p21/p27
Inhibition of STAT3/NF-κBDecreases c-Myc and MMP9 expression
Anti-Cancer EfficacySignificant tumor growth inhibition across cancers
PharmacokineticsModerate bioavailability; UGT-mediated metabolism

Q & A

Q. How is Cucurbitacin D structurally characterized, and what analytical techniques are essential for confirming its identity?

this compound is a triterpenoid with the molecular formula C₃₀H₄₄O₇. Key analytical methods include:

  • HRESI-MS : For molecular weight confirmation (e.g., m/z 679.3610 [M + H]+ for glycosylated derivatives) .
  • NMR spectroscopy : To resolve carbon signals (e.g., 13C NMR for identifying carbonyl groups at C2, C11, and C22) and glycosidic linkages .
  • TLC and Liebermann-Burchard tests : For preliminary identification of terpenoid skeletons .

Q. What standardized assays are used to evaluate this compound’s cytotoxic activity in vitro?

  • MTT assay : Measures cell viability via mitochondrial activity (e.g., IC50 values of 0.002 μg/mL in HCT-116 vs. 19.913 μg/mL in MCF-7) .
  • Annexin V-FITC/PI staining : Quantifies apoptosis (e.g., 78.4% early/late apoptosis in HCT-116 cells) .
  • Controls : Include unstained cells for spectral overlap correction and β-actin normalization in immunoblotting .

Q. How should researchers design dose-response experiments for this compound?

  • Use a logarithmic concentration range (e.g., 0.2–25 μg/mL) to capture IC50 values accurately.
  • Include multiple cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) to assess tissue-specific effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across cell lines be analyzed?

  • Mechanistic divergence : For example, HCT-116 shows higher sensitivity (IC50 = 0.002 μg/mL) than MCF-7 (IC50 = 19.913 μg/mL) due to differences in apoptotic pathway activation or STAT-3/Sestrin-3 signaling .
  • Data normalization : Use β-actin as a loading control in Western blots to ensure comparability .
  • Contextual factors : Consider cell line mutations (e.g., p53 status in HCT-116) or glycosylation effects on compound uptake .

Q. What strategies validate this compound’s role in modulating STAT-3 phosphorylation?

  • Knockdown experiments : Use siRNA targeting STAT-3 or Sestrin-3 to confirm pathway dependency (e.g., reduced cell viability post-knockdown in A549 and H1650 cells) .
  • Dose-dependent immunoblotting : Show reduced STAT-3 phosphorylation at 0.2–0.6 μM concentrations .
  • Cross-validation : Compare results across techniques (e.g., qRT-PCR for transcript levels vs. Western blot for protein activity) .

Q. How do structural modifications (e.g., glycosylation) impact this compound’s bioactivity?

  • Glycosylation : 2-O-β-glucopyranosil derivatives enhance solubility but may reduce membrane permeability, altering IC50 values .
  • SAR studies : Compare methyl group positions and double bonds (e.g., C5-C6 trisubstituted vs. C23-C24 disubstituted) using cytotoxicity data .

Methodological and Reproducibility Considerations

Q. What are the best practices for reporting this compound research to ensure reproducibility?

  • Detailed experimental protocols : Specify cell culture conditions (e.g., media, passage numbers), instrument settings (e.g., flow cytometry voltages), and statistical methods (e.g., SEM for triplicate experiments) .
  • Data transparency : Publish raw data (e.g., NMR spectra, flow cytometry plots) in supplementary materials .
  • Negative controls : Include vehicle-treated cells and non-targeting siRNA in apoptosis assays .

Q. How can researchers address variability in this compound’s purity across suppliers?

  • HPLC validation : Require ≥90% purity certificates with chromatograms .
  • Batch testing : Pre-test each batch using standardized assays (e.g., MTT on a reference cell line) before full experiments .

Integration with Broader Research

Q. How can this compound studies inform combinatorial therapies?

  • Synergy screens : Pair with chemotherapeutics (e.g., cisplatin) and calculate combination indices (CI) using CompuSyn software .
  • Mechanistic overlap : Target complementary pathways (e.g., STAT-3 inhibition + DNA damage agents) .

Q. What in vivo models are appropriate for translating this compound findings?

  • Xenograft models : Use HCT-116 or A549 implants in immunodeficient mice, monitoring tumor volume and STAT-3 biomarkers .
  • Toxicity profiling : Assess liver/kidney function post-treatment to validate therapeutic windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbitacin D
Reactant of Route 2
Cucurbitacin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.